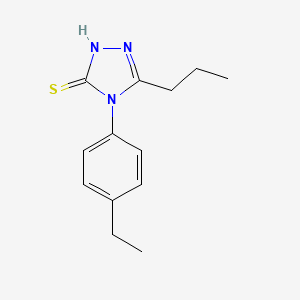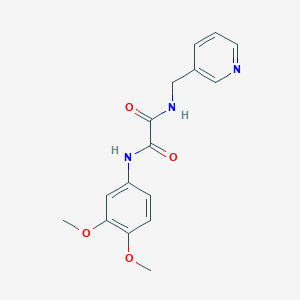![molecular formula C14H16F6N2O2 B4626753 ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)
ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamate derivatives, including ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate, often involves transformations at the carbamate group, reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds. These processes are crucial for generating the compound's active form, demonstrating a requirement for the carbamate group for activity (Temple, Rener, & Comber, 1989).
Molecular Structure Analysis
The molecular structure of carbamate compounds is often stabilized by intramolecular hydrogen bonding. For example, a related compound, ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, demonstrates a structure stabilized by hydrogen bonding, which is pivotal for its chemical stability and reactivity (Dolzhenko et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving carbamates typically include nucleophilic substitution, acylation, and reductive cyclization. For instance, studies on ethyl carbamate derivatives in antimitotic agents have highlighted the role of chiral isomers and modifications at the carbamate group in influencing biological activity, showcasing the chemical versatility and reactivity of these compounds (Temple & Rener, 1992).
Physical Properties Analysis
The physical properties of carbamate derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and intermolecular interactions. Studies on similar carbamate compounds have elucidated the importance of hydrogen bonding and pi-pi stacking interactions in determining their crystalline structures and physical states (Garden et al., 2007).
Chemical Properties Analysis
The chemical properties of ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate, such as reactivity, stability, and potential for interaction with biological molecules, can be inferred from studies on similar compounds. For example, the reactivity of carbamate derivatives with various electrophiles and the effect of substitutions on their biological activity provide insights into the chemical behavior of these compounds (Smith, El‐Hiti, & Alshammari, 2013).
Aplicaciones Científicas De Investigación
Carcinogenicity and Toxicity Studies
- A study published in "The Lancet. Oncology" discussed the carcinogenicity of alcoholic beverages and contaminants like ethyl carbamate, a frequent contaminant in fermented foods and beverages, highlighting its potential health impacts (Baan et al., 2007).
Chemical Structure and Properties
- Research in "Acta Crystallographica Section E" examined compounds related to ethyl carbamate, focusing on their molecular structure, stabilized by intramolecular hydrogen bonding. This provides insights into the compound's chemical behavior and potential applications (Dolzhenko et al., 2010).
Detection and Analysis Techniques
- A paper in "Analytica Chimica Acta" developed a method for the determination of ethyl carbamate in Chinese rice wine, using an immunoassay approach. This highlights the importance of detecting and quantifying the compound in food products (Luo et al., 2017).
Applications in Chromatography
- A study in "Journal of Chromatography A" described using derivatives of the compound for the rapid analysis of amino acid enantiomers, demonstrating its utility in analytical chemistry (Abe et al., 1996).
Environmental and Food Safety
- "Food Chemistry" published a review on ethyl carbamate as an emerging food and environmental toxicant, providing comprehensive information on its formation, metabolism, detection, and toxic effects. This is crucial for understanding its impact on food safety and public health (Gowd et al., 2018).
Pharmacological Research
- The "Journal of Medicinal Chemistry" explored chiral isomers of a compound similar to ethyl carbamate for their antimitotic properties, shedding light on its potential applications in pharmacology (Temple & Rener, 1992).
Propiedades
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylethylamino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O2/c1-2-24-11(23)22-12(13(15,16)17,14(18,19)20)21-9-8-10-6-4-3-5-7-10/h3-7,21H,2,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIYMHIGZEBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)
![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)


![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)
![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)
![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)
![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)